molecular formula C₂₉H₂₄Cl₃NO₈ B1140258 [(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate CAS No. 180476-30-6

[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate

Cat. No.: B1140258
CAS No.: 180476-30-6
M. Wt: 620.86
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Description

[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate typically involves multiple steps, including protection and deprotection of functional groups, esterification, and imidoylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and stereochemistry, which can influence their reactivity and applications.

Biological Activity

The compound [(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate is a complex organic molecule with potential pharmacological applications. Its structure includes multiple functional groups that may contribute to its biological activity. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound's molecular formula is C29H33ClO10C_{29}H_{33}ClO_{10}, and it features several notable structural elements:

  • Dibenzoyloxy groups : These may enhance lipophilicity and influence receptor interactions.
  • Trichloroethanimidoyl moiety : This group could be responsible for specific biological activities related to enzyme inhibition or receptor binding.

Antidiabetic Properties

Recent studies indicate that this compound is a significant intermediate in the synthesis of Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes mellitus. SGLT2 inhibitors work by preventing glucose reabsorption in the kidneys, thus lowering blood glucose levels.

  • Mechanism of Action : The compound likely functions by inhibiting SGLT2 activity, leading to increased glucose excretion in urine and improved glycemic control in diabetic patients .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound exhibit:

  • Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress in cellular models.
  • Cytotoxic Effects : Certain analogs have been tested against various cancer cell lines, showing potential cytotoxicity which warrants further investigation into their anti-cancer properties .

Case Studies

  • Dapagliflozin Efficacy : Clinical trials involving Dapagliflozin have reported significant reductions in HbA1c levels and body weight among participants with type 2 diabetes. The compound's role as an SGLT2 inhibitor is crucial for its therapeutic effects .
  • Safety Profile : Long-term studies have indicated a favorable safety profile for SGLT2 inhibitors, with common side effects including urinary tract infections and dehydration. However, serious adverse events are rare .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

Study TypeFindingsReference
In Vitro AssaysDemonstrated antioxidant and cytotoxic activity against cancer cells.
Clinical TrialsSignificant improvement in glycemic control and weight loss in diabetic patients treated with Dapagliflozin.
Mechanistic StudiesInhibition of SGLT2 leading to increased glucose excretion.

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl3NO8/c1-17-21(38-24(34)18-11-5-2-6-12-18)22(39-25(35)19-13-7-3-8-14-19)23(27(37-17)41-28(33)29(30,31)32)40-26(36)20-15-9-4-10-16-20/h2-17,21-23,27,33H,1H3/t17-,21+,22+,23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEXKKMRQLSGBP-FKQKUNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Cl3NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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